![molecular formula C13H11ClFNO B2359565 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol CAS No. 416869-54-0](/img/structure/B2359565.png)
4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol
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Overview
Description
“4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol” is a Schiff base ligand . It is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline .
Synthesis Analysis
This compound was synthesized in a methanolic medium . The process involved a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The Schiff base ligand and its metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . Based on FT-IR, electronic spectra, and NMR data, “O” and “N” donor atoms of the Schiff base ligand participated in coordination with the metal (II) ions .Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .Physical And Chemical Properties Analysis
The Schiff base ligand and its metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points . Molar conductance studies on the complexes indicated they were nonelectrolytic in nature .Scientific Research Applications
Antibacterial Activity
4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol: has been studied for its potential as an antibacterial agent. The compound, when used as a Schiff base ligand, has shown to enhance the antibacterial properties of metal (II) complexes . These complexes have been tested against both Gram-negative and Gram-positive bacteria, with results indicating a higher antibacterial activity compared to the free ligand .
Synthesis of Metal Complexes
The compound serves as a bidentate ligand that coordinates with transition metals to form complexes. These complexes have been synthesized and characterized, revealing an octahedral geometry involving “O” and “N” donor atoms from the ligand . Such complexes are of interest due to their potential applications in catalysis and material science.
Biological Activity Research
Schiff base ligands derived from 4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol are significant in the study of biological activities. They are known to exhibit a range of properties such as antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities . This makes them valuable for pharmaceutical research and drug development.
Mechanism of Action
properties
IUPAC Name |
4-chloro-2-[(3-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHKNHQIBAXBGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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